Avarol-3'-Thiosalicylate

Description

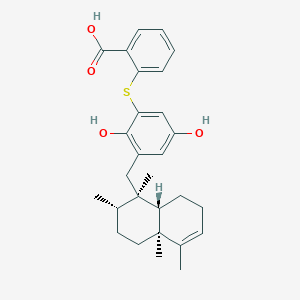

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H34O4S |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

2-[3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-2,5-dihydroxyphenyl]sulfanylbenzoic acid |

InChI |

InChI=1S/C28H34O4S/c1-17-8-7-11-24-27(17,3)13-12-18(2)28(24,4)16-19-14-20(29)15-23(25(19)30)33-22-10-6-5-9-21(22)26(31)32/h5-6,8-10,14-15,18,24,29-30H,7,11-13,16H2,1-4H3,(H,31,32)/t18-,24+,27+,28+/m0/s1 |

InChI Key |

PXYOTUPOITWOPU-JWNPUDRZSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=CC(=C3)O)SC4=CC=CC=C4C(=O)O)O)CCC=C2C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=CC(=C3)O)SC4=CC=CC=C4C(=O)O)O)CCC=C2C)C |

Synonyms |

avarol-3'-thiosalicylate |

Origin of Product |

United States |

Origin and Biosynthesis of Avarol and Its Precursors

Isolation from Dysidea avara (Marine Sponge)

Avarol (B1665835) was first isolated in 1974 from the Mediterranean marine sponge Dysidea avara. pnas.orgnih.gov This sponge is a well-known source of a variety of bioactive terpenoids. pnas.orgresearchgate.net The extraction process typically involves treating the sponge material with a solvent such as ethyl alcohol. The resulting extract is then subjected to chromatographic techniques to separate and purify the different chemical constituents. In one documented extraction, 200g of Dysidea avara yielded 1.0g of avarol and a smaller quantity of its oxidized counterpart, avarone (B1665836).

The table below summarizes the yield of Avarol and its related compound Avarone from a typical extraction of Dysidea avara.

| Compound | Yield from 200g of Dysidea avara |

|---|---|

| Avarol | 1.0 g |

| Avarone | 12 mg |

Research has also demonstrated that avarol can be produced in vitro using cell cultures, known as primmorphs, derived from Dysidea avara. nih.gov These cell aggregates can synthesize avarol at levels approaching those found in sponges collected from the wild, offering a potential alternative to harvesting the sponge from its natural habitat. nih.gov

Avarol Biosynthetic Pathways and Metabolic Intermediates

The biosynthesis of avarol is a multi-step process involving key metabolic intermediates. nih.gov The pathway is considered a product of mixed shikimate-mevalonate biogenesis. nih.gov The core structure of avarol is derived from the cyclization of farnesyl pyrophosphate (FPP), a common C15 precursor to all sesquiterpenes. nih.govresearchgate.netwikipedia.org

The proposed biosynthetic pathway begins with an electrophilic attack that initiates a concerted cyclization of FPP. nih.gov This process leads to the formation of a bicyclic carbocationic intermediate. A key step in the formation of the avarol skeleton is a rearrangement of this intermediate, where methyl groups migrate from the C-4 to C-5 position and from the C-10 to C-9 position. rsc.org This rearrangement results in the characteristic 4,9-friedodrimane sesquiterpene skeleton, which is then attached to a hydroquinone (B1673460) moiety. nih.govrsc.org

Enzymatic Considerations in Avarol Biosynthesis

The biosynthesis of terpenoids like avarol is governed by a class of enzymes known as terpene synthases or cyclases. pnas.orgnih.gov These enzymes are responsible for catalyzing the crucial cyclization of linear precursors like FPP into complex mono- and poly-cyclic structures. pnas.orgbeilstein-journals.org In the case of avarol, a terpene cyclase is believed to initiate the cascade of reactions by converting FPP into the initial bicyclic carbocation intermediate. nih.gov

While the general enzymatic steps are understood, the specific terpene cyclase and subsequent modifying enzymes from Dysidea avara or its microbial symbionts that are directly responsible for avarol synthesis have not been fully characterized. pnas.orgresearchgate.net Research into the genomes and transcriptomes of Dictyoceratida sponges, the order to which Dysidea avara belongs, has identified various prenyltransferase (PT) and terpene cyclase (TC) enzymes involved in producing other sesquiterpenes, steroids, and carotenoids. researchgate.net It is within this enzymatic machinery that the specific catalysts for avarol production reside, though pinpointing the exact enzymes requires further investigation. The production of the final avarol structure likely involves not only the initial cyclization but also the action of other accessory enzymes that perform oxidative modifications. rsc.orgsci-hub.se

Chemical Synthesis and Derivatization of Avarol 3 Thiosalicylate

Synthetic Methodologies for Avarol-3'-Thiosalicylate

The preparation of this compound is primarily achieved through semisynthetic methods starting from naturally sourced precursors.

While total syntheses for the parent compounds (+)-avarol and (+)-avarone have been successfully developed, the direct, de novo total synthesis of this compound has not been a primary focus in the reported literature. scienceopen.com The more common and efficient strategy involves the chemical modification of the avarol (B1665835) skeleton after its isolation.

The predominant method for synthesizing this compound is a semisynthetic route that begins with avarol, the natural product extracted from the marine sponge Dysidea avara. acs.orggoogle.com This process typically involves two key steps:

Oxidation of Avarol to Avarone (B1665836): Avarol (1) is first oxidized to its corresponding quinone, avarone (2). acs.org This transformation is commonly achieved using an oxidizing agent such as silver oxide (Ag₂O) in an ethanol (B145695) solution. acs.org

Nucleophilic Addition of Thiosalicylic Acid: The resulting avarone (2) undergoes a nucleophilic addition reaction with a thiol compound. acs.org To obtain this compound, thiosalicylic acid is added to a solution of avarone in ethanol. scienceopen.comacs.org The reaction proceeds via a Michael-type addition, where the sulfhydryl group of thiosalicylic acid attacks the quinone ring. This reaction has been shown to yield a single derivative with substitution occurring specifically at the 3' position of the benzoquinone ring. acs.org This derivative is also referred to as the thiosalicylic derivative of avarol or TA in some literature. scienceopen.commdpi.comnih.gov

Direct Synthesis Strategies

Analogues and Derivatives of this compound

The avarol scaffold allows for extensive chemical modification at both the hydroquinone (B1673460)/quinone ring and the sesquiterpene moiety. Research has focused on generating diverse analogues to investigate structure-activity relationships. nih.govtandfonline.com

A variety of thio-avarol derivatives have been synthesized by replacing the thiosalicylic acid with other sulfur-containing molecules. acs.org This approach involves reacting avarone with different thiols, leading to analogues with altered acidic, aromatic, or aliphatic properties. The general method involves dissolving the respective thiol in ethanol and adding it to an avarone solution. acs.org

For instance, reacting avarone with 3-mercaptobenzoic acid at room temperature yields Avarol-3'-thiobenzoate. acs.org Similarly, using thiolactic acid at 60 °C produces a mixture of Avarol-3'-thiolactate and Avarol-4'-thiolactate. acs.org These syntheses demonstrate that the core reaction can be adapted to introduce a range of functional groups in place of the thiosalicylate moiety.

Table 1: Examples of Avarol Derivatives with Modified Thiol Moieties

| Derivative Name | Starting Thiol | Reaction Conditions | Reference |

| Avarol-3'-thiobenzoate | 3-Mercaptobenzoic acid | Ethanol, Room Temperature | acs.org |

| Avarol-3'-thiolactate | Thiolactic acid | Ethanol, 60 °C | acs.org |

| Avarol-4'-thiolactate | Thiolactic acid | Ethanol, 60 °C | acs.org |

| 3'-(Benzylthio)avarol | 2-Mercaptobenzyl alcohol | Ethanol, 60 °C | acs.org |

Modifications have not been limited to the quinone ring; the sesquiterpene portion of the molecule has also been a target for structural changes. One notable strategy aimed to reduce dependency on the natural sponge source by replacing the complex drimane (B1240787) moiety entirely. researchgate.net In this approach, the bioactive hydroquinone ring, substituted with thiosalicylic acid at the 3' position, was retained. researchgate.net However, the sesquiterpene tail was substituted with linear terpenoid chains of varying lengths, containing one to four isoprene (B109036) units (C5 to C20). researchgate.net This research highlights the modular nature of the avarol structure and confirms that the hydroquinone/quinone couple is the primary group responsible for many of the observed biological activities. researchgate.net

A broad range of thio- and amino-avarol derivatives have been synthesized to explore their pharmacological potential. tandfonline.comnih.gov

Thio-Avarol Derivatives: The synthesis of thio-avarol derivatives is generally achieved by the nucleophilic addition of various thio compounds to avarone. acs.orgnih.gov This method has been used to produce a library of over twenty thio-derivatives. acs.orgnih.gov The reaction conditions, such as temperature, can influence the reaction time and product distribution. For example, the reaction of avarone with 2-mercaptobenzyl alcohol at 60 °C yields both 3'-(benzylthio)avarol and 4'-(benzylthio)avarol. acs.org

Amino-Avarol Derivatives: Analogously, amino-avarol derivatives are synthesized by the nucleophilic addition of amines to the avarone quinone ring. bg.ac.rsnih.gov A series of derivatives has been created using reagents such as methylamine, ethylamine, trimethylsilyl (B98337) azide, and various amino acids. bg.ac.rsnih.gov For instance, reacting avarone with C₁-C₄-alkylamine hydrochlorides in the presence of pyridine (B92270) can produce mixtures of 3'- and 4'-alkylaminoavarones, which can then be separated by chromatography. google.com These syntheses have yielded compounds like 3'-Methylamino-avarone and 4'-Methylamino-avarone. scienceopen.combg.ac.rs The introduction of amino acid moieties has also been extensively explored, leading to derivatives with potent biological activities. nih.govresearchgate.net

Alterations to the Avarol Sesquiterpene Hydroquinone Skeleton

Synthetic Challenges and Advancements in this compound Production

The production of this compound, a notable derivative of the marine natural product avarol, is primarily achieved through semi-synthesis. This approach, while effective, is accompanied by distinct challenges and has benefited from significant scientific advancements. The process leverages the natural avarol scaffold, modifying it to create new chemical entities with specific biological activities.

Synthetic Challenges

The primary hurdles in the production of this compound are linked to the availability of its precursor and the chemical intricacies of the synthetic process itself.

Precursor Scarcity and Sourcing: The foundational challenge lies in securing a stable supply of avarol. This sesquiterpenoid hydroquinone is a secondary metabolite isolated from the marine sponge Dysidea avara. hilarispublisher.com Reliance on a natural source presents inherent difficulties, including variability in yield depending on geographic location and environmental conditions, and the ecological impact of harvesting. While total synthesis of the avarol core has been successfully accomplished, these multi-step processes are often complex and not economically viable for large-scale production, making the natural product a crucial, yet limited, starting material. hilarispublisher.comacs.orgnih.gov Efforts to mitigate this include exploring alternative methods like in vitro culture of sponge cells (primmorph model) to produce avarol sustainably. nih.gov

Advancements in Production

Despite the challenges, significant progress has been made, primarily through the refinement of semi-synthetic strategies and the academic achievement of total synthesis, which provides a long-term, albeit complex, alternative.

Establishment of Semi-Synthetic Protocols: The key advancement in producing this compound is the development of reliable semi-synthetic methods. The reaction of avarone with various sulfhydryl-containing compounds has been established, allowing for the creation of a diverse library of thio-derivatives. nih.govnih.gov This strategy of using a natural product as a scaffold for chemical diversification is a major step forward, enabling the generation of novel compounds for biological screening. griffith.edu.au

Generation of Derivative Libraries for Structure-Activity Relationship (SAR) Studies: The semi-synthetic approach has successfully produced not only this compound but also a range of other thio-derivatives. hilarispublisher.comnih.gov This has been instrumental in conducting structure-activity relationship studies, which investigate how specific structural modifications influence biological activity. researchgate.net For example, a series of thio-avarol derivatives with different carboxylic acid-containing thiol reagents have been synthesized and evaluated for their acetylcholinesterase inhibitory activity. hilarispublisher.com This systematic derivatization represents a significant advancement in optimizing the therapeutic potential of the avarol scaffold.

Progress in Total Synthesis of the Avarol Scaffold: The total synthesis of avarol and avarone, achieved by several research groups, stands as a landmark scientific advancement. nih.govrsc.orgacs.org These syntheses, often starting from commercially available materials like Wieland-Miescher ketone, confirm the absolute stereochemistry of the natural product and provide a definitive, albeit currently non-commercial, route to the core structure that is independent of natural sourcing. acs.orgnih.gov While not yet a practical solution for bulk production, these synthetic routes are crucial for long-term supply strategies and enable the synthesis of analogues that are inaccessible from the natural product.

Interactive Data Tables

Table 1: Key Reactants in the Semi-Synthesis of this compound

| Compound Name | Role in Synthesis | Origin/Preparation | Structure |

| Avarol | Starting Material | Natural product isolated from the sponge Dysidea avara. hilarispublisher.com | Sesquiterpenoid hydroquinone |

| Avarone | Intermediate | Obtained by oxidation of avarol, often using reagents like silver oxide (Ag₂O). griffith.edu.aunih.gov | Sesquiterpenoid quinone |

| Thiosalicylic Acid | Reagent | Commercially available or synthesized from anthranilic acid. wikipedia.org | Organosulfur compound |

Table 2: Examples of Synthesized Thio-Avarol Derivatives

| Compound Name | Thiol Reagent Used | Reference |

| This compound | Thiosalicylic Acid | hilarispublisher.com |

| Avarol-3'-Thiolactate | Thiolactic Acid | hilarispublisher.com |

| Avarol-4'-Thiolactate | Thiolactic Acid | hilarispublisher.com |

| Avarol-3'-Thioglycolate | Thioglycolic Acid | hilarispublisher.com |

| Avarol-4'-Thioglycolate | Thioglycolic Acid | hilarispublisher.com |

| Avarol-3'-Thiobenzoate | Thiobenzoic Acid | hilarispublisher.com |

| 4'-Isopropylthioavarone | Isopropylthiol | nih.gov |

| 3',4'-Ethylenedithioavarone | Ethane-1,2-dithiol | nih.gov |

Mechanistic Investigations of Biological Activities of Avarol 3 Thiosalicylate

Anti-inflammatory Modulatory Mechanisms

The anti-inflammatory effects of Avarol-3'-thiosalicylate are attributed to its ability to interfere with key inflammatory cascades. These mechanisms include the inhibition of pro-inflammatory mediators and the modulation of intracellular signaling pathways that are crucial for the inflammatory response.

This compound has been shown to effectively reduce the production of several key molecules that promote and sustain inflammation.

This compound has been observed to inhibit the generation of Prostaglandin (B15479496) E2 (PGE2) in a concentration-dependent manner in stimulated human monocytes. nih.gov In a study using lipopolysaccharide (LPS)-stimulated monocytes, this compound demonstrated a significant reduction in PGE2 release. nih.gov This effect is partly attributed to the inhibition of cyclooxygenase-2 (COX-2) protein expression, a key enzyme in the synthesis of prostaglandins (B1171923). nih.gov Furthermore, in a zymosan-induced mouse air pouch model, both local and oral administration of this compound led to a dose-dependent decrease in PGE2 levels in the exudates. nih.gov

Table 1: Effect of this compound on PGE2 Generation in Stimulated Human Monocytes

The compound also demonstrates a significant inhibitory effect on the production of Leukotriene B4 (LTB4), a potent lipid mediator that attracts inflammatory cells. nih.gov In human neutrophils stimulated with the calcium ionophore A23187, this compound reduced LTB4 generation in a concentration-dependent manner. nih.gov This inhibitory action was also confirmed in the zymosan-induced mouse air pouch model, where both local and systemic administration of the compound resulted in a dose-dependent reduction of LTB4 levels. nih.gov

Table 2: Inhibition of LTB4 Production by this compound in Stimulated Human Neutrophils

This compound has been shown to effectively reduce the release of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov In human monocytes stimulated with zymosan, the compound caused a concentration-dependent decrease in TNF-α generation, with a reported IC50 value of 4.18 μM. nih.gov This inhibitory effect on TNF-α was also observed in vivo in the zymosan-induced mouse air pouch model, where both local and oral administration of this compound led to a dose-dependent reduction of this cytokine. nih.gov Furthermore, in a mouse model of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced epidermal hyperplasia, topical application of the compound also reduced TNF-α levels in the skin. nih.gov

The anti-inflammatory activity of this compound extends to the inhibition of other important cytokines. In the zymosan-induced mouse air pouch model, the compound was found to inhibit the release of Interleukin-1 beta (IL-1β) in the pouch exudates. nih.gov Additionally, in a TPA-induced mouse epidermal hyperplasia model, topical administration of this compound led to the inhibition of both IL-1β and Interleukin-2 (IL-2) production. nih.gov

The inhibitory effects of this compound on pro-inflammatory mediators are linked to its ability to modulate key intracellular signaling pathways. A significant mechanism of action is the inhibition of Nuclear Factor-kappaB (NF-κB) activation. nih.gov In human keratinocyte (HaCaT) cells, this compound was found to inhibit NF-κB DNA-binding. nih.gov This is a critical finding, as NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2. nih.gov The suppression of NF-κB nuclear translocation was also confirmed in vivo in the TPA-induced mouse epidermal hyperplasia model. nih.gov

Modulation of Cellular Signaling Pathways

Inhibition of Nuclear Factor-kappaB (NF-κB) Activation and DNA Binding

This compound has been shown to be a potent inhibitor of the nuclear factor-kappaB (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.govdntb.gov.ua In human keratinocyte HaCaT cells, the compound effectively inhibits NF-κB DNA-binding. nih.govcapes.gov.br This inhibitory action is significant as NF-κB activation is a key step in the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes involved in the inflammatory cascade. semanticscholar.org

Furthermore, in vivo studies using a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse epidermal hyperplasia model confirmed the ability of topically administered this compound to suppress NF-κB nuclear translocation. nih.gov This prevention of NF-κB from moving into the nucleus and binding to DNA is a crucial mechanism underlying the compound's anti-inflammatory properties. The dysregulation of NF-κB signaling is a known contributor to the severity of inflammatory skin diseases, and its inhibition can dampen the inflammatory response. semanticscholar.org

Impact on Secretory Phospholipase A2 (PLA2) Activity

This compound has been identified as an inhibitor of secretory phospholipase A2 (sPLA2) activity. nih.govcapes.gov.br This enzyme plays a crucial role in the inflammatory process by releasing arachidonic acid from cell membranes, which is then converted into pro-inflammatory mediators like prostaglandins and leukotrienes. nih.govmdpi.com

In a cell-free assay using human synovial recombinant sPLA2, this compound demonstrated a concentration-dependent inhibition of the enzyme's activity, with a calculated IC50 value of 5.90 µM. nih.gov This indicates a direct inhibitory effect on the enzyme. The inhibitory effect was also observed in intact human keratinocyte HaCaT cells, where the compound reduced sPLA2 activity in the cell supernatants. nih.gov

Table 1: Inhibition of sPLA2 Activity by this compound

| Assay System | Measurement | Result (IC50) |

| Human Synovial Recombinant sPLA2 | [3H]oleic acid release | 5.90 µM |

| HaCaT Cell Supernatants | sPLA2 activity | Concentration-dependent inhibition |

This table summarizes the inhibitory effects of this compound on secretory phospholipase A2 (sPLA2) activity in both a cell-free system and in cultured human keratinocytes.

Effects on Oxidative Stress Pathways

This compound has been shown to be a potent inhibitor of superoxide (B77818) anion generation in stimulated human neutrophils. nih.govnih.gov Neutrophils are a key component of the innate immune system and, when activated, produce large amounts of reactive oxygen species (ROS), including superoxide, as part of the inflammatory response. frontiersin.org In a study utilizing TPA-stimulated human neutrophils, this compound effectively inhibited the chemiluminescence response, which is an indicator of ROS production. nih.gov This demonstrates the compound's ability to interfere with the oxidative burst in these immune cells.

The antioxidant capabilities of this compound extend beyond its effects on neutrophils. In a cell-free hypoxanthine/xanthine oxidase assay, a system that generates superoxide radicals, the compound also demonstrated inhibitory effects. nih.govcapes.gov.br This indicates a direct radical-scavenging activity. The ability to counteract ROS is crucial, as oxidative stress is implicated in the pathogenesis of various inflammatory diseases. cellmolbiol.org The antioxidant properties of this compound, therefore, represent a key aspect of its mechanism of action. nih.gov

Reduction of Superoxide Generation in Human Neutrophils

Responses in Specific Cell Lines and Animal Models

The biological effects of this compound have been specifically investigated in cell lines and animal models relevant to inflammatory skin conditions.

The human keratinocyte HaCaT cell line has been a valuable in vitro model for studying the effects of this compound. nih.govcapes.gov.brnih.gov These spontaneously immortalized cells are easy to culture and maintain a near-normal phenotype, making them a suitable model for epidermal studies. mdpi.com

In HaCaT cells, this compound has been shown to potently inhibit the generation of prostaglandin E2 (PGE2), a key inflammatory mediator. nih.govnih.gov This effect is likely linked to its inhibition of sPLA2 activity, which reduces the availability of the precursor arachidonic acid. nih.gov Furthermore, as previously mentioned, the compound inhibits NF-κB DNA-binding in these cells. nih.govcapes.gov.br Importantly, studies have shown that this compound does not exhibit signs of cytotoxicity in HaCaT cells, as measured by lactate (B86563) dehydrogenase (LDH) release. nih.gov This suggests a favorable safety profile at effective concentrations.

Table 2: Summary of this compound Effects in HaCaT Cells

| Biological Effect | Observation | Reference |

| PGE2 Generation | Potent inhibition | nih.govnih.gov |

| NF-κB DNA-Binding | Inhibition | nih.govcapes.gov.br |

| sPLA2 Activity | Inhibition in supernatants | nih.gov |

| Cytotoxicity (LDH release) | No significant cytotoxicity | nih.gov |

This interactive table outlines the key observed biological effects of this compound in the human keratinocyte HaCaT cell line based on published research findings.

Human Neutrophil and Monocyte Responses

This compound, a derivative of the marine sesquiterpenoid hydroquinone (B1673460) avarol (B1665835), demonstrates significant anti-inflammatory properties by modulating the responses of key innate immune cells. nih.gov In studies involving human neutrophils and monocytes, this compound exhibited antioxidant effects and a capacity to inhibit the production of critical inflammatory mediators. nih.gov

In activated human leukocytes, the compound was shown to reduce the generation of leukotriene B4 (LTB4), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in a concentration-dependent manner. nih.gov Specifically, in lipopolysaccharide (LPS)-stimulated human monocytes, this compound inhibited the release of PGE2 and the expression of the cyclooxygenase-2 (COX-2) protein. nih.gov The compound also effectively suppressed the generation of TNF-α in these cells. nih.gov These findings underscore its role in targeting crucial pathways of the inflammatory response at the cellular level. nih.gov

Table 1: Effect of this compound on Inflammatory Mediator Production in Human Monocytes

| Mediator | Cell Type | Stimulant | Effect of this compound |

|---|---|---|---|

| Prostaglandin E₂ (PGE₂) | Human Monocytes | LPS | Concentration-dependent inhibition. nih.gov |

| Cyclooxygenase-2 (COX-2) | Human Monocytes | LPS | Inhibition of protein expression. nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Human Monocytes | LPS | Inhibition of production. nih.gov |

Data derived from studies on stimulated human monocytes. nih.gov

Evaluation in Mouse Air Pouch Inflammation Models

The anti-inflammatory activity of this compound observed in vitro has been substantiated in in vivo models of acute inflammation. nih.gov The zymosan-injected mouse air pouch model, which allows for the measurement of various proinflammatory metabolites in pouch exudates, was utilized to assess the compound's efficacy. nih.govcore.ac.uk

When administered either systemically (orally) or locally (intra-pouch), this compound produced a dose-dependent reduction in key inflammatory mediators within the air pouch exudate. nih.govcapes.gov.br The levels of prostaglandin E2 (PGE2), leukotriene B4 (LTB4), and tumor necrosis factor-alpha (TNF-α) were all significantly decreased. nih.gov This demonstrates that the compound's inhibitory effects on leukocyte and monocyte activity translate to a potent anti-inflammatory response in a live animal model. nih.gov The model itself is recognized for its utility in studying localized inflammation and the effects of anti-inflammatory agents. core.ac.ukplos.org

Topical Effects in TPA-Induced Mouse Epidermal Hyperplasia

To investigate its potential for treating skin inflammation, this compound was evaluated in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse epidermal hyperplasia model, which mimics certain aspects of psoriatic skin inflammation. nih.govresearchgate.net

Topical application of this compound significantly mitigated several markers of skin inflammation. nih.gov It reduced skin edema, as measured by the weight of skin punch biopsies. nih.gov The compound also led to a clear inhibition of leukocyte infiltration, which was quantified by a decrease in myeloperoxidase (MPO) activity in skin homogenates. nih.gov Furthermore, levels of the eicosanoid LTB4 and the cytokine TNF-α in the skin were also suppressed following topical treatment. nih.govcapes.gov.br In addition to these effects, the production of interleukin (IL)-1β and IL-2 was inhibited. nih.gov A key finding was the compound's ability to suppress the nuclear translocation of nuclear factor-κB (NF-κB) in vivo, a critical transcription factor in the inflammatory cascade. nih.govresearchgate.net

Table 2: Effects of Topical this compound in TPA-Induced Mouse Epidermal Hyperplasia

| Parameter Measured | Effect Observed |

|---|---|

| Skin Edema (Punch Weight) | Significantly reduced. nih.gov |

| Leukocyte Infiltration (MPO Activity) | Clearly inhibited. nih.gov |

| Leukotriene B₄ (LTB₄) Levels | Inhibited in punch homogenates. nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Reduced in skin. nih.gov |

| Interleukin-1β (IL-1β) & Interleukin-2 (IL-2) | Production inhibited. nih.gov |

| NF-κB Nuclear Translocation | Suppressed in vivo. nih.gov |

Summary of findings from the TPA-induced murine hyperplasia skin model. nih.gov

Anticholinesterase Activity and Neuroprotective Mechanisms

Acetylcholinesterase (AChE) Inhibitory Potency and Specificity

Derivatives of avarol have been identified as possessing anticholinesterase activity, a key therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. researchgate.netmdpi.com this compound is among the derivatives that can inhibit acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.netnih.gov By inhibiting AChE, these compounds increase the availability of acetylcholine in the synaptic cleft, which can help alleviate cognitive symptoms associated with Alzheimer's disease. mhmedical.commdpi.com Research has shown that several thio-avarol derivatives exhibit AChE inhibitory activity, positioning them as promising compounds for the development of new treatments for neurodegenerative disorders. researchgate.net

Elucidation of Enzyme Binding Modes via Molecular Modeling

To understand the mechanism of acetylcholinesterase inhibition by avarol derivatives at the molecular level, computational molecular modeling studies have been conducted. researchgate.net These in silico techniques provide insight into the specific interactions between the inhibitor molecule and the enzyme's active site. mdpi.comnih.gov For thio-avarol derivatives, molecular modeling experiments have been instrumental in identifying the key structural features responsible for their inhibitory activity. researchgate.net These studies have highlighted that the carboxylate group present in the thio-avarol structure plays a crucial role in binding to the acetylcholinesterase enzyme, which is fundamental to its mechanism of inhibition. researchgate.net Such computational approaches are valuable for rational drug design, allowing for the optimization of compound structures to enhance binding affinity and inhibitory potency. core.ac.ukarchivesofmedicalscience.com

Neuroprotective Effects in SHSY5Y Human Neuroblastoma Cells

Beyond its anticholinesterase activity, this compound has demonstrated neuroprotective properties. researchgate.net These effects have been studied using the SH-SY5Y human neuroblastoma cell line, a common in vitro model for neurodegenerative disease research. nih.govnih.govjsurgmed.com Studies have found that this compound exerts a significant neuroprotective effect against cell death induced by specific neurotoxins. researchgate.net In particular, it was shown to protect SH-SY5Y cells from the decreased viability caused by treatment with oligomycin (B223565) A/rotenone and okadaic acid. researchgate.net This suggests that the compound can counteract pathways of neuronal cell death, an important characteristic for potential therapeutic agents in neurodegenerative diseases which are often characterized by oxidative stress and neuronal damage. researchgate.netmednexus.orgmdpi.com Furthermore, these avarol derivatives were found to be non-hepatotoxic, an important consideration for drug development. researchgate.net

Preclinical Anticancer and Cytotoxic Mechanisms

This compound, a derivative of the marine natural product avarol, has demonstrated significant potential as an anticancer agent through various preclinical studies. Its mechanisms of action are multifaceted, targeting key pathways involved in cancer cell proliferation and survival.

This compound has been shown to inhibit the growth of a variety of human cancer cell lines. This inhibitory effect is a cornerstone of its potential as a therapeutic agent. For instance, its parent compound, avarol, has demonstrated significant in vitro potency against human cervix adenocarcinoma (HeLa), human colon adenocarcinoma (LS174), and human non-small-cell lung carcinoma (A549) cell lines. nih.gov The cytotoxic effects of related natural compounds, such as berberine, have also been well-documented across multiple cancer cell lines, including those of oral squamous cell carcinoma, nasopharyngeal carcinoma, breast cancer, cervical carcinoma, and colon cancer, suggesting a broad spectrum of activity for this class of molecules. archivesofmedicalscience.com

The anti-proliferative activity is often dose-dependent. Studies on similar compounds have shown that increasing concentrations lead to a greater reduction in cell viability. athmsi.org This fundamental characteristic underscores the importance of determining the optimal therapeutic window for achieving maximal anticancer effects while minimizing potential toxicity.

The anticancer activity of this compound is believed to be mediated through its interaction with specific molecular targets crucial for cancer cell survival and proliferation. Among the putative targets are Poly(ADP-ribose) polymerase 1 (PARP1) and Mouse double minute 2 homolog (MDM2).

PARP1 is a key enzyme in DNA repair pathways, and its inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies. nih.gov The interaction of MDM2 with the tumor suppressor p53 is a critical regulatory point in the cell cycle and apoptosis. MDM2 can bind to and ubiquitinate p53, targeting it for degradation. nih.gov Interestingly, research has shown that MDM2 can also bind to, ubiquitinate, and destabilize PARP1, thereby influencing DNA replication fork progression. nih.gov This interplay between MDM2 and PARP1 suggests a complex regulatory network that could be modulated by compounds like this compound. Inhibition of these targets can disrupt essential cellular processes in cancer cells, leading to their demise.

The cytotoxic effects of this compound and its parent compound, avarol, have been evaluated against a panel of human tumor cell lines. Avarol has shown notable cytotoxicity against HeLa (cervix adenocarcinoma), LS174 (colon adenocarcinoma), and A549 (non-small-cell lung carcinoma) cells. nih.gov In one study, the highest cytotoxicity for avarol was observed against HeLa cancer cells. nih.gov Another study found that colon HT-29 tumor cells were particularly sensitive to avarol. nih.gov

The table below summarizes the in vitro cytotoxicity of Avarol and related compounds against various human tumor cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Avarol | HeLa | Cervix Adenocarcinoma | 10.22 ± 0.28 | nih.gov |

| Avarol | LS174 | Colon Adenocarcinoma | - | nih.gov |

| Avarol | A549 | Non-small-cell Lung Carcinoma | - | nih.gov |

| Avarol | HT-29 | Colon Adenocarcinoma | - | nih.gov |

| Berberine | HeLa | Cervical Carcinoma | 12.08 | athmsi.org |

| Macranthine | HeLa | Cervical Carcinoma | 24.16 | athmsi.org |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

The preclinical anticancer potential of this compound is further supported by in vivo studies using murine xenograft models. In these models, human cancer cells are implanted into immunodeficient mice, allowing for the evaluation of a compound's antitumor efficacy in a living organism. uin-alauddin.ac.id

Studies on the parent compound, avarol, have demonstrated significant antitumor activity. For example, intraperitoneal administration of avarol resulted in a notable inhibition of tumor growth in mice with Ehrlich carcinoma and cervical cancer (CC-5). nih.gov Specifically, after three administrations, a 29% inhibition of Ehrlich carcinoma growth was observed, while a 36% inhibition of CC-5 tumor growth was achieved after the second administration. nih.gov These findings in xenograft models are crucial for translating in vitro observations into potential clinical applications, providing evidence of a compound's ability to reduce tumor size and progression in a more complex biological system. mdpi.comnih.gov

In Vitro Cytotoxicity Profiling against Human Tumor Cell Lines

Antimicrobial and Antiviral Activity Profiles

In addition to its anticancer properties, this compound exhibits promising antimicrobial activities. This broad-spectrum bioactivity is a characteristic of many natural products.

The antimicrobial mechanisms of compounds like this compound are often multifaceted, targeting various essential cellular processes in bacteria and fungi.

Antibacterial Mechanisms:

The primary modes of antibacterial action typically involve:

Inhibition of Cell Wall Synthesis: Disrupting the formation of the peptidoglycan layer, which is essential for bacterial structural integrity. openstax.org

Disruption of Membrane Function: Damaging the bacterial cell membrane, leading to leakage of cellular contents and cell death. openstax.orgnih.gov This can occur through interactions with membrane components like lipopolysaccharides in Gram-negative bacteria. openstax.org

Inhibition of Protein Synthesis: Targeting bacterial ribosomes to prevent the production of essential proteins. openstax.org

Inhibition of Nucleic Acid Synthesis: Interfering with the replication and transcription of bacterial DNA and RNA. openstax.org

Inhibition of Metabolic Pathways: Blocking essential metabolic processes, such as folic acid synthesis. openstax.org

Natural alkaloids, a class of compounds related to this compound, have been shown to exert their antibacterial effects through these mechanisms. mdpi.com

Antifungal Mechanisms:

The antifungal activity of such compounds often involves targeting structures and pathways unique to fungi:

Cell Membrane Disruption: Many antifungal agents interact with ergosterol, a key component of the fungal cell membrane, leading to membrane destabilization and increased permeability. scielo.br

Inhibition of Cell Wall Synthesis: Targeting the synthesis of chitin (B13524) and other essential components of the fungal cell wall. frontiersin.org

Production of Antifungal Metabolites: Some compounds can induce the production of secondary metabolites that are toxic to fungal pathogens. unavarra.es

The World Health Organization has highlighted the growing threat of fungal pathogens and the need for new antifungal agents, underscoring the importance of research into compounds like this compound. who.int

Inhibition of Viral Replication (e.g., HIV-1 Reverse Transcriptase)

The marine sesquiterpenoid hydroquinone, avarol, and its derivatives have been identified as possessing antiviral properties, notably against the Human Immunodeficiency Virus type 1 (HIV-1). nih.gov The primary mechanism of this inhibition is attributed to their interaction with HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. nih.gov HIV-1 RT is responsible for transcribing the viral RNA genome into DNA, which is then integrated into the host cell's genome. nih.govnih.govscielo.br By targeting this enzyme, avarol and its analogues can effectively halt the viral life cycle.

Research into the specific inhibitory actions of avarol derivatives has shown that they act as non-competitive inhibitors of HIV-1 RT. This means they bind to a site on the enzyme that is distinct from the active site where the natural substrates (deoxynucleotide triphosphates) bind. This allosteric binding induces a conformational change in the enzyme, thereby reducing its catalytic efficiency.

While direct and specific quantitative data on the inhibition of HIV-1 reverse transcriptase by this compound is not extensively detailed in the available literature, studies on the parent compound, avarol, and other derivatives provide significant insights. For instance, avarol has been shown to inhibit HIV-1 RT, and it is understood that various derivatives can exhibit a range of potencies. researchgate.netnih.gov One study on a series of avarone (B1665836) derivatives indicated that while some showed strong cytostatic effects, their anti-HIV activity did not surpass that of the parent avarol. researchgate.net This suggests that the core structure of avarol is crucial for this antiviral activity.

The antiviral mechanism of avarol is not solely limited to direct enzyme inhibition. It has also been reported to interfere with post-transcriptional processes essential for viral proliferation by inhibiting the synthesis of a specific transfer RNA (tRNA) required for the production of a viral protease. nih.gov

Further research is required to elucidate the precise inhibitory concentration (IC₅₀) and the exact binding mode of this compound with HIV-1 reverse transcriptase. However, based on the established activity of its parent compound, it is a promising candidate for further antiviral research.

Other Mechanistic Biological Activities

Inhibition of Neutral Lipid Synthesis

Recent scientific investigations have highlighted the role of avarol and its derivatives in the regulation of lipid metabolism. Specifically, the parent compound, avarol, has been demonstrated to inhibit the synthesis of neutral lipids, which are crucial for energy storage and cellular structure. nih.gov The accumulation of neutral lipids, such as triglycerides (TG) and cholesteryl esters (CE), is implicated in various metabolic disorders. aocs.orgfrontiersin.org

The primary mechanism for this inhibitory action involves the targeting of key enzymes in the lipid synthesis pathway. Avarol has been shown to inhibit two critical enzymes:

Sterol O-acyltransferase (SOAT): This enzyme is responsible for the esterification of cholesterol into cholesteryl esters, which are then stored in lipid droplets. nih.govnih.govnih.govfrontiersin.org

Diacylglycerol acyltransferase (DGAT): This enzyme catalyzes the final step in the synthesis of triglycerides. nih.govaocs.orgnih.gov

A study focusing on the effects of avarol on Chinese hamster ovary (CHO-K1) cells revealed its potent inhibitory activity on the synthesis of both CE and TG. The research provided specific IC₅₀ values for avarol's inhibitory action on these enzymes, as detailed in the table below. nih.gov

While these findings are significant for the parent compound, specific experimental data on the inhibitory effects of this compound on neutral lipid synthesis, SOAT, and DGAT are not available in the reviewed literature. However, given that this compound is a derivative of avarol, it is plausible that it may exhibit similar inhibitory properties. The addition of the thiosalicylate group could potentially modulate its potency and selectivity towards these enzymes. Further studies are necessary to determine the specific IC₅₀ values and the precise mechanism of action of this compound in the context of neutral lipid synthesis inhibition.

Table 1: Inhibitory Activity of Avarol on Neutral Lipid Synthesis and Related Enzymes

| Compound | Activity | IC₅₀ (µM) |

| Avarol | Inhibition of Cholesteryl Ester (CE) Synthesis | 5.74 |

| Avarol | Inhibition of Triglyceride (TG) Synthesis | 6.80 |

| Avarol | Inhibition of Sterol O-acyltransferase (SOAT) | 7.31 |

| Avarol | Inhibition of Diacylglycerol acyltransferase (DGAT) | 20.0 |

Data sourced from a study on the inhibition of neutral lipid synthesis by avarols. nih.gov

Structure Activity Relationship Sar Studies of Avarol 3 Thiosalicylate and Its Analogues

Impact of the Thiosalicylate Moiety on Target Interactions and Biological Efficacy

The introduction of the thiosalicylate group to the avarol (B1665835) scaffold at the 3'-position has a profound impact on its biological profile, particularly enhancing its anti-inflammatory and neuroprotective activities. Avarol-3'-thiosalicylate, also referred to as TA, has been shown to be a potent inhibitor of inflammatory pathways often implicated in conditions like psoriasis. longdom.orgexaly.com

Research demonstrates that the thiosalicylate moiety is crucial for the compound's ability to inhibit key inflammatory mediators. longdom.orgresearchgate.net Studies on human neutrophils and monocytes revealed that this compound effectively reduces the production of leukotriene B4 (LTB4), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). longdom.org Its anti-inflammatory effects are also attributed to the inhibition of secretory phospholipase A2 activity and the suppression of nuclear factor-κB (NF-κB) activation, a critical transcription factor in the inflammatory response. longdom.orgexaly.com Furthermore, the thiosalicylic derivative of avarol is a potent inhibitor of reactive oxygen species (ROS). researchgate.net

In the context of neurodegenerative diseases, the addition of the thiosalicylate group confers significant acetylcholinesterase (AChE) inhibitory activity, a key target in Alzheimer's disease treatment. nih.gov Molecular modeling studies suggest that the carboxylate group of the thiosalicylate moiety plays a critical role in the binding and inhibition of the AChE enzyme. nih.gov This highlights the importance of the salicylic (B10762653) substituents on the hydroquinone (B1673460) ring for this specific biological activity. nih.gov

| Compound | Key Biological Activities | Mechanism of Action |

| Avarol | Moderate anti-inflammatory, Antipsoriatic, Cytotoxic, Antiviral | Moderate inhibitor of phospholipase A2 and cyclooxygenase; antioxidant. nih.gov |

| This compound | Potent anti-inflammatory, Antipsoriatic, Acetylcholinesterase (AChE) inhibitor | Potent inhibitor of PGE2, LTB4, and TNF-α production; Inhibits NF-κB activation; Inhibits ROS generation. longdom.orgresearchgate.net |

Correlation between Structural Features of Avarol Skeleton and Activity

The biological activity of avarol and its analogues is not solely dependent on the substituents but is also intrinsically linked to the structural integrity of the core avarol skeleton. This skeleton consists of a sesquiterpenoid component with a rearranged drimane (B1240787) scaffold fused to a hydroquinone ring. nih.govCurrent time information in Bangalore, IN.

Modifications at various positions on this skeleton have been shown to significantly alter biological efficacy.

Hydroquinone/Quinone Ring: The substitution pattern on the hydroquinone ring is a critical determinant of activity. The synthesis of various amino-, thio-, and ester-derivatives has shown that the introduction of polar substituents on the hydroquinone ring is important for acetylcholinesterase inhibitory activity. mdpi.comscispace.com For instance, 3'-alkylamino avarone (B1665836) derivatives displayed more potent cytostatic activities against several cancer cell lines compared to the parent avarol. researchgate.net Conversely, alkylthio and arylthio derivatives of avarone were found to be less active or equally active than avarone against bacterial strains. researchgate.net

Terpenoid Skeleton: The terpenoid portion of the molecule, specifically the trans-decalin system and the position of the double bond, is also crucial. nih.gov Studies have shown that modifications to the double bond in the terpenoid skeleton can lead to a significant loss of antileukemic activity. researchgate.net

The interplay between the sesquiterpenoid hydroquinone structure and its substituents dictates the compound's pharmacological profile, inspiring the development of new derivatives with enhanced and more specific activities. mdpi.com

| Modification Site | Type of Modification | Effect on Biological Activity |

| Hydroquinone Ring (3' position) | Thiosalicylate | Enhanced anti-inflammatory and AChE inhibitory activity. longdom.orgnih.gov |

| Hydroquinone Ring (3' position) | Alkylamino group | Potent cytostatic activity against lymphoblast cells. researchgate.net |

| Hydroquinone Ring (3' position) | Methoxy group | Enhanced antileukemic activity. nih.gov |

| Terpenoid Skeleton | Modification of double bond | Significant loss of antileukemic activity. researchgate.net |

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental factor governing the interaction of molecules with biological targets and, consequently, their activity. longdom.org For complex natural products like avarol, with multiple chiral centers, the specific stereoconfiguration is crucial for bioactivity. Current time information in Bangalore, IN.

The absolute stereochemistry of avarol has been established as 5S, 8S, 9R, 10S. scispace.com This determination was a significant finding, as it allowed for the correct stereochemical assignment of other structurally related and co-occurring marine metabolites, such as avarone and ilimaquinone, which share the same absolute configuration. scispace.com Initial assignments of stereochemistry for some of these compounds were sometimes unreliable, underscoring the complexity and importance of accurate structural elucidation. nih.gov

While specific studies comparing the biological activities of different stereoisomers of this compound are not extensively reported, the principles of medicinal chemistry dictate that enantiomers of a chiral drug can exhibit vastly different pharmacological potency, efficacy, and toxicity profiles. longdom.org The precise spatial orientation of the functional groups on the avarol scaffold is critical for optimal binding to target enzymes and receptors. Therefore, the defined stereochemistry of the natural avarol skeleton is considered essential for its biological actions and serves as a critical foundation for the design of its active derivatives. Current time information in Bangalore, IN.

Computational Approaches in SAR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to analyze structure-activity relationships at a molecular level. For this compound and its analogues, computational approaches have offered significant insights into their mechanism of action.

Molecular modeling studies, including molecular docking and molecular dynamics (MD) simulations, have been particularly valuable in understanding how these compounds interact with their biological targets. nih.gov For example, to elucidate the acetylcholinesterase (AChE) inhibitory activity of this compound and related compounds, molecular docking was used to predict their binding modes within the active site of the enzyme. nih.gov These studies helped to identify the key interactions, such as the role of the carboxylate group from the thiosalicylate moiety in binding to the enzyme. nih.gov MD simulations further complement this by providing a dynamic view of the ligand-receptor complex, assessing the stability of the binding pose over time.

Furthermore, machine learning (ML) models are being employed to rapidly screen large chemical libraries for potential AChE inhibitors, accelerating the discovery of new lead compounds. nih.gov These computational methods, by correlating structural features with biological activity, not only help in explaining the observed SAR but also guide the rational design of new, more potent, and selective analogues.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Chromatographic Methods for Compound Characterization

The definitive identification and purity assessment of a synthesized compound like Avarol-3'-thiosalicylate are prerequisites for any biological evaluation. This is achieved through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both purification and characterization. nih.govthermofisher.com For the parent compound, avarol (B1665835), a reverse-phase HPLC method with a diode-array detector (DAD) has been established for quantification in its natural source, the sponge Dysidea avara. indexcopernicus.com This method allows for the identification of avarol based on its retention time and UV spectrum. indexcopernicus.com A similar approach would be applied to this compound to ensure the purity of the synthesized batch before its use in biological assays. The process involves separating the compound from any remaining starting materials or byproducts, with the purity quantifiable by analyzing the peak area in the resulting chromatogram. indexcopernicus.comresearchgate.net

Following purification, structural elucidation is performed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to determine the precise arrangement of atoms within the molecule, confirming the successful attachment of the thiosalicylate moiety to the avarol scaffold. mdpi.com Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), provides the exact molecular weight of the compound, further confirming its elemental composition. researchgate.netmdpi.com Together, these techniques provide an unambiguous structural confirmation of this compound. researchgate.net

Table 1: Key Analytical Techniques for Characterization

| Technique | Purpose | Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Retention time, purity percentage based on peak area. nih.govindexcopernicus.com |

| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the mass-to-charge ratio (m/z) to confirm molecular formula. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Detailed information on the molecular structure and connectivity of atoms. mdpi.com |

Cell-Based Assays for Mechanistic Pathway Elucidation

Cell-based assays are indispensable for understanding how this compound functions at a cellular level, providing insights into its mechanism of action before advancing to more complex models. nih.govbmglabtech.com Research on this compound has utilized various human cell types relevant to inflammatory processes. nih.gov

In studies investigating its anti-inflammatory properties, human neutrophils, monocytes, and the HaCaT human keratinocyte cell line have been employed. nih.govscienceopen.com These assays measure the ability of the compound to inhibit the production of key inflammatory mediators. For instance, in stimulated neutrophils, this compound demonstrated antioxidant properties. nih.gov In activated leukocytes (monocytes and neutrophils), it was shown to reduce the production of leukotriene B4 (LTB4), prostaglandin (B15479496) E2 (PGE2), and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in a concentration-dependent manner. nih.gov Furthermore, in HaCaT keratinocytes, the compound inhibited secretory phospholipase A2 activity, an enzyme involved in the inflammatory cascade. nih.gov These in vitro systems are crucial for dissecting the specific cellular pathways modulated by the compound. nih.gov

Table 2: Summary of In Vitro Effects of this compound in Cell-Based Assays

| Cell Type | Stimulus | Measured Parameter | Observed Effect of this compound |

|---|---|---|---|

| Human Neutrophils | Various | Superoxide (B77818) anion generation | Inhibition nih.gov |

| Human Monocytes | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) production | Concentration-dependent reduction nih.gov |

| Human Monocytes | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-α (TNF-α) production | Concentration-dependent reduction nih.gov |

| Human Leukocytes | Various | Leukotriene B4 (LTB4) production | Reduction nih.gov |

| HaCaT Keratinocytes | N/A | Secretory phospholipase A2 activity | Inhibition nih.gov |

Preclinical In Vitro and In Vivo Model Systems in Efficacy Assessment

To evaluate the therapeutic potential of this compound in a more complex biological context that mimics human disease, researchers utilize preclinical in vitro and in vivo models. dntb.gov.uanih.gov These models are essential for confirming that the cellular effects observed in vitro translate to efficacy in a whole organism. nih.gov

The anti-inflammatory and potential antipsoriatic efficacy of this compound has been assessed using established murine models of inflammation. nih.gov The zymosan-induced mouse air pouch model is an acute inflammation model that allows for the collection and analysis of inflammatory exudate. nih.gov In this system, both local and oral administration of this compound led to a dose-dependent decrease in the levels of PGE2, LTB4, and TNF-α in the pouch fluid, corroborating the in vitro findings. nih.gov

To specifically model skin inflammation relevant to psoriasis, the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse epidermal hyperplasia model is used. nih.gov Topical application of this compound in this model successfully reduced key markers of psoriatic inflammation, including skin edema, leukocyte infiltration, and the levels of eicosanoids and TNF-α in the skin. nih.gov The compound also inhibited the production of interleukins IL-1β and IL-2. nih.gov

Table 3: Efficacy of this compound in Preclinical In Vivo Models

| Model | Administration Route | Key Findings |

|---|---|---|

| Zymosan-Induced Mouse Air Pouch | Oral, Intrapouch | Dose-dependent reduction of PGE2, LTB4, and TNF-α in exudate. nih.gov |

| TPA-Induced Mouse Epidermal Hyperplasia | Topical | Reduction of edema, leukocyte infiltration, eicosanoids, and TNF-α in skin; Inhibition of IL-1β and IL-2 production. nih.gov |

Molecular Biology Techniques for Gene and Protein Expression Analysis

To delve deeper into the mechanism of action, molecular biology techniques are used to analyze how this compound affects gene and protein expression. wikipedia.orgmedlineplus.gov These methods can pinpoint the specific signaling pathways and transcription factors that are targeted by the compound.

A key finding for this compound is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes. nih.govsemanticscholar.org The Electrophoretic Mobility Shift Assay (EMSA) has been used to demonstrate that this compound inhibits the DNA-binding activity of NF-κB in nuclear extracts from HaCaT keratinocytes. nih.gov This inhibitory effect on NF-κB activation was also confirmed in the in vivo TPA-induced skin inflammation model. nih.gov

Furthermore, Western blot analysis has been employed to assess the compound's effect on the expression levels of specific proteins. nih.gov For example, studies in LPS-stimulated human monocytes showed that while this compound reduced PGE2 production, it did not significantly alter the protein expression of cyclooxygenase-2 (COX-2), suggesting its mechanism is not via the downregulation of this enzyme's expression. nih.gov These techniques are crucial for building a detailed picture of the molecular events triggered by the compound. nih.govstanford.edu

Computational Chemistry and Bioinformatics for Target Identification and Ligand Design

While direct computational studies on this compound are not extensively reported, computational chemistry and bioinformatics represent a powerful, modern approach for accelerating drug discovery. wjarr.com These in silico methods are used for identifying potential molecular targets and for designing novel, optimized ligands. plos.orgfrontiersin.org

For a compound like this compound, computational docking could be used to screen a library of known protein structures to predict potential binding partners. wjarr.com This can help generate hypotheses about its direct molecular target, which might be an enzyme or receptor in the NF-κB signaling pathway. core.ac.uk By understanding the predicted binding mode and the key interactions between the compound and its target, medicinal chemists can rationally design new derivatives. scilifelab.se

Bioinformatics tools can analyze transcriptomic data (changes in mRNA expression) from cells treated with this compound. By comparing the gene expression signature of the compound to databases of signatures from known drugs or gene knockdowns, it's possible to infer its mechanism of action and potential targets. plos.org This approach can guide further experimental validation and help in the design of second-generation compounds with improved potency or selectivity.

Future Research Trajectories and Preclinical Translational Prospects

Identification of Novel Molecular Targets for Avarol-3'-Thiosalicylate

Initial research has successfully identified several molecular targets for this compound, primarily within the inflammatory cascade. The compound is known to inhibit the generation of tumor necrosis factor-alpha (TNF-α) and the activation of nuclear factor-kappaB (NF-κB), two pivotal players in the inflammatory response. nih.govcapes.gov.brcore.ac.uknih.gov Furthermore, its mechanism involves the reduction of prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4) production, inhibition of secretory phospholipase A2, and direct antioxidant effects through the scavenging of reactive oxygen species. nih.gov

Future investigations must expand beyond these known anti-inflammatory targets. The biological activity of the parent compound, avarol (B1665835), and its other derivatives, which includes acetylcholinesterase (AChE) inhibition, suggests that this compound may have a broader range of action. nih.govresearchgate.net A key future direction is to explore potential targets relevant to neurodegenerative disorders. cas.org This includes investigating whether the compound can modulate pathways associated with pathological protein aggregation, synaptic dysfunction, or aberrant proteostasis, which are hallmarks of diseases like Alzheimer's. cas.orgpsu.edu

Advanced screening methodologies, such as proteome-wide surveys and computational modeling, could be employed to build a comprehensive profile of the compound's interactions. nih.gov This would facilitate the discovery of novel, unanticipated "off-target" effects that could be therapeutically beneficial, moving beyond its established anti-inflammatory role.

Rational Design and Synthesis of Next-Generation this compound Derivatives

The synthesis of avarol derivatives has already proven to be a fruitful strategy for generating new bioactive molecules. nih.govnih.gov Building on this, the rational design and synthesis of next-generation derivatives of this compound represent a critical next step. The goal is to create new chemical entities with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.

This process should be guided by structure-activity relationship (SAR) studies of existing thio-avarol derivatives. nih.gov By correlating specific structural modifications with changes in biological activity—such as the inhibition of TNF-α or acetylcholinesterase—researchers can make informed decisions in the design of new molecules. nih.govnih.gov For instance, studies have identified monophenyl thio avarol derivatives as promising UVB photoprotective agents due to their potent inhibition of NF-κB activation. nih.gov

Future synthetic chemistry efforts could explore various strategies, including the modification of the thiosalicylate moiety or the sesquiterpenoid core. sbq.org.brijacskros.com The aim would be to optimize interactions with known targets or to engage novel targets identified in screening programs. The development of efficient, multi-step or one-pot synthesis protocols will be crucial for generating a diverse library of derivatives for biological evaluation. sbq.org.br

Exploration of Polypharmacological Profiles and Multi-Target Engagement

Complex diseases are often the result of perturbations in complex biological networks, making multi-target drugs an attractive therapeutic strategy. plos.orgnews-medical.net this compound already exhibits a polypharmacological profile through its simultaneous modulation of multiple inflammatory mediators like TNF-α, NF-κB, and eicosanoid pathways. nih.govpublisherspanel.com

A key future trajectory is the systematic exploration of this multi-target engagement. plos.org This involves moving beyond a "one drug, one target" paradigm to understand how the compound's efficacy may arise from its ability to interact with several proteins at once. rsc.org Computational approaches, such as analyzing binding site similarities across the human proteome, can help predict potential new targets and expand the known polypharmacological profile of this compound and its derivatives. plos.org

This systems-level perspective is crucial for understanding both the therapeutic effects and potential side effects. news-medical.net By mapping the compound's interactions onto disease-related networks, researchers can develop hypotheses about how its multi-target nature could be leveraged to overcome the robustness of pathological states in complex conditions like cancer, inflammatory disorders, or neurodegenerative diseases. plos.org

Development of Advanced Preclinical Disease Models

The translation of promising in vitro results into in vivo efficacy relies on the use of appropriate preclinical models. To date, research on this compound and its parent compound has utilized several established models.

| Therapeutic Area | Current Preclinical Models Used |

| Inflammation/Psoriasis | Zymosan-stimulated mouse air pouch; 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced murine epidermal hyperplasia. nih.govcapes.gov.br |

| Oncology | In vitro: Human cancer cell lines (HeLa, LS174, A549); In vivo: Transplantable mouse tumors (Ehrlich carcinoma, CC-5). nih.govmdpi.com |

| Neurodegeneration | In vitro: SHSY5Y human neuroblastoma cells for neuroprotection assays. acs.org |

While valuable, future research requires the development and use of more advanced and clinically relevant models. For chronic inflammatory diseases like psoriasis, this means moving beyond acute inflammation models to those that better replicate the chronic, immune-mediated nature of the human condition. ajol.info For oncology, the use of patient-derived xenograft (PDX) models, which better preserve the characteristics of the original human tumor, would provide more predictive data on efficacy. advarra.com

In the context of neurodegenerative disorders, a critical step will be to test this compound and its next-generation derivatives in transgenic animal models that recapitulate key aspects of human diseases, such as amyloid plaque formation in Alzheimer's disease. psu.edu Furthermore, the use of three-dimensional organoid cultures could offer a powerful platform for studying compound effects in a more physiologically relevant human cell environment.

Strategic Preclinical Research for Specific Therapeutic Areas

Building on the foundations of target identification, derivative synthesis, and advanced modeling, future preclinical research must be strategically focused on specific therapeutic areas where this compound shows the most promise.

Inflammatory Diseases : The strong, validated anti-inflammatory profile of this compound makes chronic inflammatory conditions a primary target. nih.govrhhz.net Future preclinical work should focus on chronic disease models, such as those for rheumatoid arthritis or inflammatory bowel disease, to broaden its potential applications beyond skin inflammation. mdpi.com Investigating its effect on a wider range of immune cell types and upstream signaling pathways will be crucial for a complete mechanistic understanding. semanticscholar.org

Neurodegenerative Disorders : The preliminary evidence of acetylcholinesterase inhibition and neuroprotection by avarol derivatives is intriguing. researchgate.netacs.org A strategic preclinical program in this area must first confirm that this compound can cross the blood-brain barrier. Subsequent studies in relevant in vivo models of Alzheimer's or Parkinson's disease should assess not only symptomatic relief (e.g., cognitive improvement) but also disease-modifying effects, such as a reduction in neuroinflammation and protein aggregation. cas.orgpsu.edu

Oncology : The cytotoxic activity of the parent compound, avarol, against cancer cells provides a strong rationale for investigating this compound in oncology. nih.govmdpi.com A strategic approach would involve large-scale screening against diverse cancer cell line panels to identify responsive cancer types. gavinpublishers.com Follow-up studies in advanced in vivo models, such as PDX models, should aim to confirm anti-tumor activity and elucidate the underlying molecular mechanisms. nih.govadvarra.com Given the complexity of cancer, exploring the polypharmacological profile of this compound for potential multi-target anti-cancer effects and its use in combination therapies will be essential. plos.org

Q & A

Q. What are the primary mechanisms underlying the anti-inflammatory and antioxidant effects of Avarol-3'-Thiosalicylate?

this compound inhibits TNF-α generation and suppresses NF-κB activation in murine models, as demonstrated in studies using mouse skin inflammation assays. This inhibition reduces pro-inflammatory cytokine production and oxidative stress markers. Methodologically, researchers employ ELISA for cytokine quantification, Western blotting for NF-κB pathway analysis, and histological assessments to validate anti-inflammatory efficacy .

Q. How is this compound synthesized, and what are its key structural features?

The compound is derived from the marine sponge Dysidea avara. Synthesis typically involves functionalizing the avarol scaffold with a thiosalicylate group via esterification. Structural characterization relies on NMR, X-ray crystallography, and mass spectrometry to confirm the thioester bond and aromatic substituents. Comparative studies with related thiosalicylate ligands highlight its unique sulfur-oxygen coordination geometry .

Q. What toxicity profiles are reported for this compound in experimental models?

Acute toxicity studies indicate oral toxicity in mammals, with heating releasing hazardous sulfur oxides (SOx). In vitro assays using keratinocytes (e.g., HaCaT cells) show dose-dependent cytotoxicity thresholds, emphasizing the need for careful concentration optimization in therapeutic studies. Safety protocols include LC-MS monitoring of degradation products and adherence to OSHA guidelines for SOx exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different experimental systems?

Discrepancies in antioxidant efficacy (e.g., DPPH vs. superoxide assays) may arise from solvent polarity, pH, or reactive oxygen species (ROS) specificity. A systematic approach involves:

Q. What experimental designs are optimal for evaluating the antipsoriatic efficacy of this compound in vivo?

Preclinical models such as imiquimod-induced psoriasis in mice are widely used. Key endpoints include:

- Histopathological scoring of epidermal hyperplasia and immune cell infiltration.

- Transcriptomic profiling (RNA-seq) of NF-κB-regulated genes.

- Pharmacokinetic studies to assess dermal absorption and metabolite stability. Positive controls (e.g., calcipotriol) and blinded randomization are critical to minimize bias .

Q. How do metal complexes of this compound compare to the parent compound in therapeutic potential?

Zn(II)-thiosalicylate complexes exhibit enhanced antibacterial and antitumor activity due to improved membrane permeability and redox modulation. Researchers synthesize these complexes via ligand substitution reactions and evaluate them using:

- MIC assays against Staphylococcus aureus.

- Apoptosis assays (Annexin V/PI) in cancer cell lines.

- Comparative molecular docking to predict metal-ligand interactions with biological targets .

Q. What strategies mitigate the compound’s instability during long-term storage or in vivo delivery?

Degradation studies under varying temperatures and pH reveal susceptibility to hydrolysis. Stabilization approaches include:

- Encapsulation in liposomes or cyclodextrins to shield the thioester bond.

- Lyophilization with cryoprotectants (e.g., trehalose) for prolonged shelf life.

- Real-time stability monitoring via HPLC-UV to track degradation kinetics .

Methodological Considerations

- Data Contradiction Analysis : Use meta-analysis frameworks to aggregate results from disparate studies, adjusting for variables like cell line heterogeneity or assay sensitivity .

- Advanced Characterization : Employ density functional theory (DFT) to model electronic properties influencing antioxidant capacity or Hirshfeld surface analysis for intermolecular interaction mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.